Bromure de géranyle

Vue d'ensemble

Description

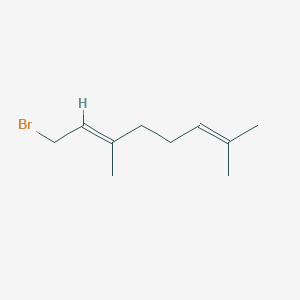

Geranyl bromide, also known as trans-1-bromo-3,7-dimethyl-2,6-octadiene, is an organic compound with the molecular formula C10H17Br. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. Geranyl bromide is derived from geraniol, a naturally occurring monoterpenoid alcohol found in essential oils such as rose oil and citronella oil.

Applications De Recherche Scientifique

Geranyl bromide has several applications in scientific research, including:

-

Organic Synthesis:

- Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

- Example: Synthesis of baicalein and 3,7-dihydroxyflavone derivatives.

-

Biological Studies:

- Used in the synthesis of potential modulators of P-glycoprotein activity, which is important in drug resistance studies.

- Example: Synthesis of flavonoidic modulators of P-glycoprotein activity.

-

Medicinal Chemistry:

- Investigated for its potential anticancer properties and its role in the synthesis of bioactive compounds.

- Example: Evaluation of geranyl derivatives for their inhibitory activity against tumor cell lines.

-

Industrial Applications:

- Used in the production of fragrances and flavoring agents.

- Example: Synthesis of geranyl acetate, a common fragrance compound.

Mécanisme D'action

. . Therefore, its primary targets are these reactant molecules in chemical reactions.

Mode of Action

Geranyl bromide interacts with its targets through chemical reactions. In the presence of a palladium catalyst, it undergoes a cross-coupling reaction with aryl and alkenylgold (I) phosphanes . This reaction results in the formation of new chemical bonds and the creation of new compounds.

Biochemical Pathways

Geraniol is involved in the biosynthesis of other terpenes such as myrcene and ocimene . Geranyl pyrophosphate, derived from geraniol, is a key intermediate in these pathways .

Result of Action

The primary result of geranyl bromide’s action is the formation of new compounds through chemical reactions. For example, it has been used in the synthesis of baicalein and 3,7-dihydroxyflavone derivatives, as well as potential flavonoidic modulators of P-glycoprotein activity .

Analyse Biochimique

Biochemical Properties

Geranyl bromide plays a significant role in biochemical reactions, particularly in the geranylation of RNA . This hydrophobic modification in hydrophilic RNA systems affects the codon recognition patterns and reduces frameshifting errors during translation . Geranyl bromide interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

The effects of Geranyl bromide on cells are primarily observed in its influence on codon-anticodon interactions during ribosome binding . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Geranyl bromide exerts its effects at the molecular level through its interaction with RNA. It is involved in the geranylation of RNA, a process that affects the structure and function of the RNA . This interaction influences the codon-anticodon interaction during ribosome binding, affecting the efficiency of translation .

Temporal Effects in Laboratory Settings

The effects of Geranyl bromide over time in laboratory settings are yet to be thoroughly studied. Its role in RNA geranylation suggests that it may have long-term effects on cellular function, particularly in the context of protein synthesis .

Metabolic Pathways

Geranyl bromide is involved in the geranylation pathway in RNA. This pathway involves the addition of the geranyl group to RNA, a process that is likely facilitated by specific enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Geranyl bromide can be synthesized through the bromination of geraniol. The reaction typically involves the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the bromide compound.

-

Using Phosphorus Tribromide (PBr3):

- Geraniol is reacted with phosphorus tribromide in an inert solvent such as dichloromethane.

- The reaction is carried out at a low temperature to prevent side reactions.

- The product is then purified through distillation or recrystallization.

-

Using Hydrobromic Acid (HBr):

- Geraniol is treated with hydrobromic acid in the presence of a catalyst such as sulfuric acid.

- The reaction mixture is heated to facilitate the formation of geranyl bromide.

- The product is extracted and purified using standard techniques.

Industrial Production Methods

In industrial settings, geranyl bromide is produced on a larger scale using similar methods. The process involves the continuous feeding of geraniol and the brominating agent into a reactor, where the reaction takes place under controlled conditions. The product is then separated and purified using distillation columns and other industrial purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Geranyl bromide undergoes various types of chemical reactions, including:

-

Substitution Reactions:

- Geranyl bromide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

- Example: Reaction with sodium hydroxide (NaOH) to form geraniol.

-

Coupling Reactions:

- Geranyl bromide can participate in palladium-catalyzed cross-coupling reactions with aryl and alkenylgold (I) phosphanes to form complex organic molecules.

- Example: Reaction with phenylboronic acid in the presence of a palladium catalyst to form geranylphenyl.

-

Addition Reactions:

- Geranyl bromide can undergo addition reactions with various reagents to form new compounds.

- Example: Reaction with benzenesulfinic acid to form geranyl phenyl sulfone.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), ammonia (NH3)

Coupling Reactions: Palladium catalysts, phenylboronic acid, alkenylgold (I) phosphanes

Addition Reactions: Benzenesulfinic acid, other sulfonic acids

Major Products Formed

Geraniol: Formed through nucleophilic substitution with hydroxide ions.

Geranylphenyl: Formed through palladium-catalyzed cross-coupling with phenylboronic acid.

Geranyl phenyl sulfone: Formed through addition reaction with benzenesulfinic acid.

Comparaison Avec Des Composés Similaires

Geranyl bromide is similar to other geranyl derivatives, such as geranyl acetate, geranyl chloride, and geranyl isovalerate. it is unique in its reactivity and the types of reactions it undergoes.

Similar Compounds

-

Geranyl Acetate:

- Used in the fragrance industry.

- Less reactive compared to geranyl bromide.

-

Geranyl Chloride:

- Similar reactivity to geranyl bromide but with chlorine as the halogen.

- Used in similar synthetic applications.

-

Geranyl Isovalerate:

- Used as a flavoring agent.

- Exhibits anticancer properties similar to geranyl bromide.

Geranyl bromide stands out due to its versatility in various chemical reactions and its applications in organic synthesis and medicinal chemistry.

Activité Biologique

Geranyl bromide, a compound derived from geraniol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of geranyl bromide, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

Geranyl bromide (C₁₀H₁₈Br) is a monoterpenoid that can be synthesized from geraniol through bromination using phosphorus tribromide. The reaction typically involves dissolving geraniol in anhydrous THF and adding phosphorus tribromide dropwise under controlled conditions. The resulting compound is characterized by its lipophilic nature, which plays a crucial role in its biological interactions.

2. Biological Activities

Geranyl bromide exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that geranyl bromide possesses significant antifungal properties. For instance, it has been shown to inhibit the growth of Botrytis cinerea, a common plant pathogen. The effectiveness of geranyl bromide against this fungus is influenced by the structure of its derivatives, with certain modifications enhancing its antifungal activity .

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, contributing to cellular protection against oxidative stress. This property is essential for potential applications in preventing oxidative damage in various diseases.

- Anti-inflammatory Effects : Geranyl bromide and its derivatives have been evaluated for their anti-inflammatory activity. Research indicates that these compounds can inhibit lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. The lipophilic nature of geranyl bromide enhances its interaction with biological membranes, facilitating its action as an inhibitor .

The biological activity of geranyl bromide can be attributed to several mechanisms:

- Enzyme Inhibition : Geranyl bromide acts as a competitive inhibitor for various enzymes involved in inflammation and microbial growth. For example, molecular docking studies have revealed that it forms critical hydrogen bonds with specific amino acid residues in target enzymes, leading to effective inhibition .

- Hydrophobic Interactions : The lipophilic character of geranyl bromide allows it to interact favorably with lipid membranes and hydrophobic pockets within proteins, enhancing its bioavailability and efficacy against targets such as enzymes and receptors involved in disease processes .

4. Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of geranyl bromide:

- Antifungal Activity Against Botrytis cinerea : A study reported that modifying the structure of geranyl phenols significantly increased their antifungal potency against B. cinerea. For instance, compounds with additional methoxy groups showed enhanced activity, indicating that structural modifications can optimize therapeutic effects .

- Inhibition of Lipoxygenase : Research involving molecular dynamics simulations has shown that geranyl bromide derivatives exhibit high binding affinity to LOX enzymes, suggesting their potential use as anti-inflammatory agents. The binding energies calculated from these studies indicate strong interactions between the compound and enzyme active sites .

5. Data Summary

The following table summarizes key findings related to the biological activities of geranyl bromide:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antifungal | Inhibits Botrytis cinerea growth | |

| Anti-inflammatory | LOX enzyme inhibition | |

| Antioxidant | Scavenges free radicals | General knowledge |

6. Safety and Toxicity

Preliminary assessments indicate that geranyl bromide exhibits low toxicity profiles in vitro. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest that it is biodegradable and does not show hepatotoxic effects in tested models . However, further studies are necessary to fully understand its safety profile in vivo.

Propriétés

IUPAC Name |

(2E)-1-bromo-3,7-dimethylocta-2,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCUZAYKVZXKQE-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCBr)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CBr)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884229 | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-90-5 | |

| Record name | Geranyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadiene, 1-bromo-3,7-dimethyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-bromo-3,7-dimethylocta-2,6-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG8US6W9BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of geranyl bromide?

A1: Geranyl bromide has the molecular formula C10H17Br and a molecular weight of 217.15 g/mol.

Q2: How can geranyl bromide be synthesized?

A: Geranyl bromide can be synthesized from geraniol via bromination reactions. []

Q3: What are some common applications of geranyl bromide in organic synthesis?

A: Geranyl bromide serves as a versatile building block for synthesizing various compounds. It acts as an alkylating agent in reactions with: - β-keto esters: Leading to the synthesis of compounds like farnesylacetic acid and its geranyl ester [] as well as labeled squalene and squalene oxide. [] - Organometallic reagents: Such as Grignard reagents [, ], organoindium reagents [], and cuprates, [] enabling the formation of complex molecules. - Phenolic compounds: Allowing for the preparation of prenyloxycoumarins, [] including the natural product auraptene, [, ] and other prenylated derivatives. [, ]

Q4: Can geranyl bromide be used to synthesize polyprenols?

A: Yes, geranyl bromide plays a crucial role in synthesizing highly branched polyprenols, such as (6E)-2-[(2E)-3,7-dimethyl-2,6-octadienyl]-7,11-dimethyl-3-methylene-6,10-dodecadien-1-ol and (6E,10E)-2-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-7,11,15-trimethyl-3-methylene-6,10,14-hexadecatrien-1-ol. These syntheses often involve reactions with diethyl malate or ethyl acetoacetate. []

Q5: How does geranyl bromide contribute to the synthesis of Vitamin K chain-shortened acid metabolites?

A: Geranyl bromide is used in the alkylation step during the synthesis of Vitamin K acid 1, a chain-shortened metabolite of Vitamin K. [] This reaction helps retain the trans-configuration of the side chain 2′,3′-double bond, crucial for the biological activity of the metabolite.

Q6: Are there any studies on the regioselectivity of reactions involving geranyl bromide?

A: Yes, research has explored the regioselectivity of coupling reactions involving geranyl bromide. For example, reactions with dialkynylcuprates demonstrate high selectivity in forming 1,4-enynes. [] Furthermore, linalyl alkyl or aryl carbinols can be regioselectively synthesized by reacting geranyl bromide and powdered tin with aldehydes and ketones. []

Q7: What factors can influence the yield and selectivity of reactions involving geranyl bromide?

A: Factors like reaction conditions, choice of catalyst, and the presence of specific functional groups on reacting partners can influence the yield and selectivity of reactions involving geranyl bromide. For instance, in reactions with aromatic organolithiums, the order of reagent addition can significantly impact the product distribution and yield. []

Q8: What is the biological significance of compounds synthesized using geranyl bromide?

A: Compounds synthesized using geranyl bromide often possess diverse biological activities. For instance: - Prenyloxycoumarins: Known for their antioxidant [] and potential anti-inflammatory activities. [] - Highly branched polyprenols: These are transformed into disodium phosphates, postulated as primitive lipids in membrane evolution. [] - Geranyl-2-thiouridine-modified RNA: Used to study base pairing and enzyme recognition. []

Q9: Has geranyl bromide been used to study terpene biosynthesis?

A: While not directly involved in terpene biosynthesis, studies have utilized geranyl bromide to investigate the mechanism of terpene formation. Research has focused on synthesizing terpene-like structures using geranyl bromide to understand enzyme specificity and reaction pathways in terpene biosynthesis. []

Q10: What analytical techniques are commonly employed to characterize compounds synthesized using geranyl bromide?

A: A combination of techniques is often used to characterize these compounds, including: - Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and purity of the synthesized compounds. [, , , ] - Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in complex mixtures. [, ] - High-Performance Liquid Chromatography (HPLC): For purification and analysis of synthesized compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.